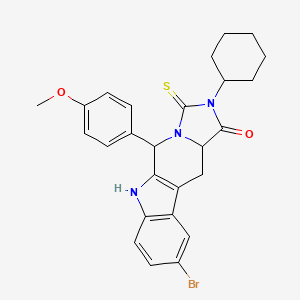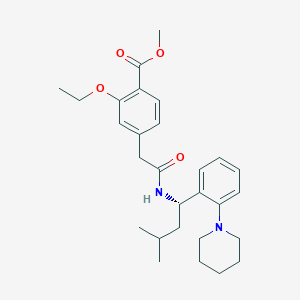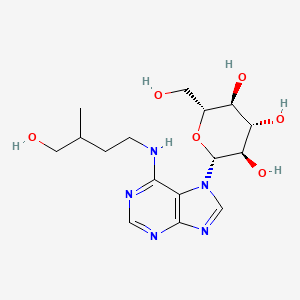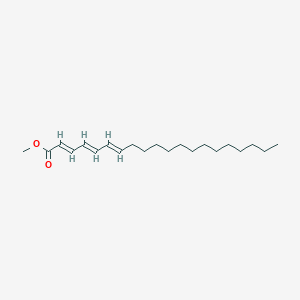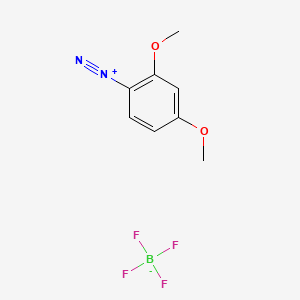![molecular formula C18H18BClO3 B13409454 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings This particular compound is characterized by the presence of a chlorine atom at the 7th position of the dibenzofuran ring and a dioxaborolane group at the 1st position
准备方法
The synthesis of 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 7-chlorodibenzo[b,d]furan and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like toluene.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to a specific temperature (usually around 80-100°C) for several hours. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Purification: After the reaction is complete, the product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
化学反应分析
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with biomolecules, which can modulate their activity. The chlorine atom and the dibenzofuran core contribute to the compound’s overall reactivity and binding affinity. These interactions can affect various cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar compounds to 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Dibenzofuran: The parent compound without the chlorine and dioxaborolane groups.
7-Bromo-2-chlorodibenzo[b,d]furan: A similar compound with a bromine atom instead of the dioxaborolane group.
8-Chloro-2,7-dibenzofurandiol: A compound with additional hydroxyl groups at positions 2 and 7.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C18H18BClO3 |
|---|---|
分子量 |
328.6 g/mol |
IUPAC 名称 |
2-(7-chlorodibenzofuran-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)13-6-5-7-14-16(13)12-9-8-11(20)10-15(12)21-14/h5-10H,1-4H3 |
InChI 键 |
CZSQLLWXOFMXBP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=C(C=C(C=C4)Cl)OC3=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


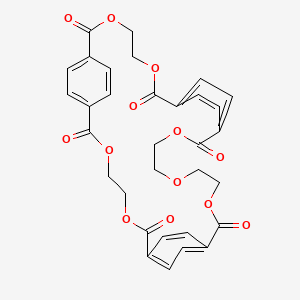
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
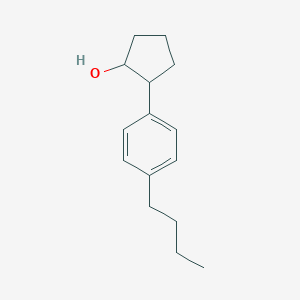
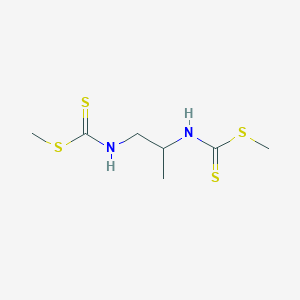
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)

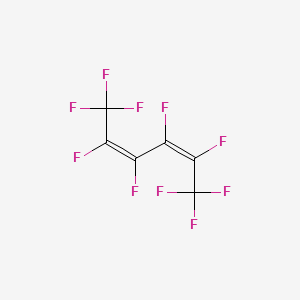
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)

